molecular formula C11H15BrN2O2 B13517760 Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate

Cat. No.: B13517760
M. Wt: 287.15 g/mol
InChI Key: WHPVMOHSORDENT-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate typically involves the following steps:

    Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 6th position.

    Carbamate Formation: The brominated pyridine is then reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl 5-methoxypyridin-3-ylcarbamate

Uniqueness

tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-6-8(13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

WHPVMOHSORDENT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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